molecular formula C20H15F4N3O2 B11242474 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11242474
M. Wt: 405.3 g/mol
InChI Key: AYUGOTFBUHNWIF-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group, an ethoxy linker, and a benzamide moiety with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethoxy Linker: The ethoxy linker is added through an etherification reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the intermediate with 4-(trifluoromethyl)benzoic acid under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide
  • N-(2-((6-(4-bromophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide
  • N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.3 g/mol

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H15F4N3O2/c21-16-7-3-13(4-8-16)17-9-10-18(27-26-17)29-12-11-25-19(28)14-1-5-15(6-2-14)20(22,23)24/h1-10H,11-12H2,(H,25,28)

InChI Key

AYUGOTFBUHNWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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